molecular formula C9H12ClN3Si B599260 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine CAS No. 1207625-15-7

6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine

Cat. No.: B599260
CAS No.: 1207625-15-7
M. Wt: 225.751
InChI Key: VNYKJKNAIUJAHJ-UHFFFAOYSA-N
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Description

6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine is a chemical compound with the molecular formula C9H12ClN3Si and a molecular weight of 225.75 g/mol . This compound is characterized by the presence of a chloro group, a trimethylsilyl-ethynyl group, and a pyridazin-3-amine core structure. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with trimethylsilylacetylene under specific conditions. The reaction is usually catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazin-3-amines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trimethylsilyl-ethynyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the chloro group can enhance the compound’s electrophilicity, making it more reactive in certain substitution reactions. Additionally, the trimethylsilyl-ethynyl group can participate in coupling reactions, providing versatility in synthetic applications .

Properties

IUPAC Name

6-chloro-4-(2-trimethylsilylethynyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-6-8(10)12-13-9(7)11/h6H,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYKJKNAIUJAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729352
Record name 6-Chloro-4-[(trimethylsilyl)ethynyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207625-15-7
Record name 6-Chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207625-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-[(trimethylsilyl)ethynyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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